![molecular formula C19H22N2O2S B4419546 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid](/img/structure/B4419546.png)
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid
描述
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid is a complex organic compound featuring an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. The adamantyl group is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The cyanopyridine moiety adds further chemical versatility, allowing for a range of reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid typically involves multiple steps, starting with the preparation of the adamantyl and cyanopyridine intermediates. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, including O-alkylation and coupling reactions, to introduce the cyanopyridine and sulfanylpropanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The key stages in the industrial process include the formation of C-C bonds through catalytic coupling reactions, such as the Suzuki-Miyaura method .
化学反应分析
Types of Reactions
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopyridine moiety can be reduced to form amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted adamantyl derivatives.
科学研究应用
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The cyanopyridine moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-(1-Adamantyl)ethanol: Used in the synthesis of pharmaceuticals.
3-(1-Adamantyl)propanoic acid: Explored for its potential in drug delivery systems.
Uniqueness
3-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid stands out due to its combination of an adamantyl group, a cyanopyridine moiety, and a sulfanylpropanoic acid chain. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
3-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c20-11-15-1-2-16(21-18(15)24-4-3-17(22)23)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-2,12-14H,3-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLIWNRRJDXXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE](/img/structure/B4419469.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4419477.png)
![1-(4-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4419480.png)
![1-(2-furylmethyl)-N-[3-(2-hydroxyphenyl)propyl]piperidine-3-carboxamide](/img/structure/B4419483.png)
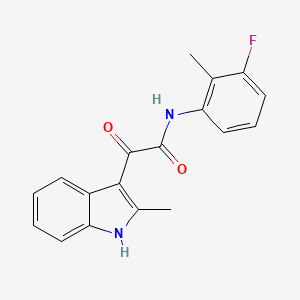
![N-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-3-METHYLBENZAMIDE](/img/structure/B4419517.png)
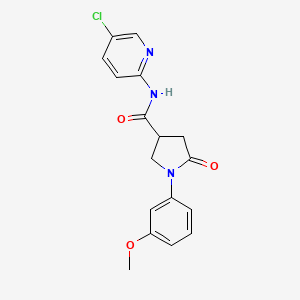
![N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B4419528.png)
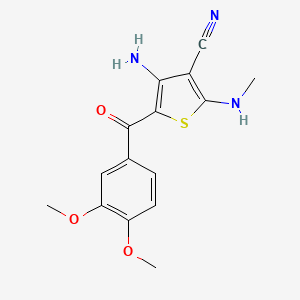
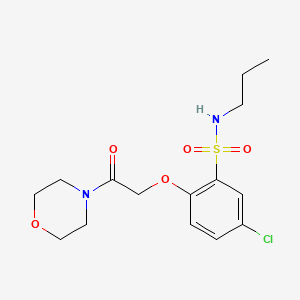
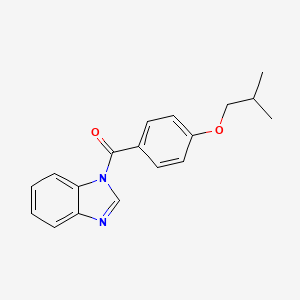
![6'-amino-1-methyl-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4419549.png)
![4-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4419552.png)

